molecular formula C29H39NO2 B1677389 Mofarotene CAS No. 125533-88-2

Mofarotene

Cat. No. B1677389
M. Wt: 433.6 g/mol
InChI Key: OUQPTBCOEKUHBH-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mofarotene is an antineoplastic agent . It belongs to the class of organic compounds known as stilbenes . The molecular formula of Mofarotene is C29H39NO2 . It is a novel potent anticancer compound .


Molecular Structure Analysis

The molecular weight of Mofarotene is 433.64 . The percent composition is C 80.32%, H 9.07%, N 3.23%, O 7.38% . The InChI code for Mofarotene is InChI=1S/C29H39NO2/c1-22(24-8-11-26-27(21-24)29(4,5)13-12-28(26,2)3)20-23-6-9-25(10-7-23)32-19-16-30-14-17-31-18-15-30/h6-11,20-21H,12-19H2,1-5H3/b22-20+ .

Scientific Research Applications

  • Metabolism and Toxicology Studies :

    • Mofarotene's metabolism was studied in different species, revealing interspecies differences. In vitro experiments with cynomolgus monkey liver samples showed metabolic profiles similar to humans, making them a suitable model for predicting human responses. The involvement of cytochrome P450 (CYP) enzymes, particularly CYP3A4, in mofarotene's metabolism was identified, which aids in understanding potential drug-drug interactions in clinical trials (Vallès et al., 1995).
  • Anticancer Effects :

    • Mofarotene has shown promise as an anticancer agent. It was observed to down-regulate a mitochondrial gene, NADH dehydrogenase (NDI), in various cancer cell lines, which could partially explain its anti-proliferative effects. This down-regulation was specific to mofarotene and not seen with other retinoids or cytotoxic drugs (Uchida et al., 1994).
    • Another study highlighted mofarotene's ability to inhibit hematopoiesis in vitro by blocking the differentiation of primitive progenitors, suggesting a potential application in leukemia research (Eliason et al., 1995).
  • Molecular Mechanisms in Cancer Cells :

    • Mofarotene up-regulated cell cycle–regulating factors p21 and p27 in pancreatic cancer cell lines, demonstrating its potential as a treatment agent for pancreatic cancer by inducing G1-phase cell cycle–inhibitory factors (Kawa et al., 1997).
  • Pharmacokinetics and Drug Development :

    • Studies on the pharmacokinetics of mofarotene in various species, including humans, provided insights into its disposition, clearance, and bioavailability, crucial for drug development processes (Vallès et al., 2010).
  • Effects on Melanoma Cell Motility :

    • Mofarotene was found to inhibit melanoma cell motility by affecting vinculin-containing focal contacts, indicating a potential role in slowing down tumor spread (Helige et al., 2004).
  • Chemopreventive Effects :

    • Mofarotene demonstrated chemopreventive effects in oral carcinogenesis in rats, suggesting its potential application for cancer prevention in the oral cavity (Tanaka et al., 1995).
  • Methodology for Drug Analysis :

    • A high-performance liquid chromatographic method was developed for determining mofarotene in human, rat, and dog plasma, essential for clinical, pharmacokinetic, and toxicokinetic studies (Wyss et al., 1996).

Future Directions

Mofarotene has shown promise as a potent anticancer compound . Future research may focus on further understanding its mechanism of action, optimizing its synthesis process, and exploring its potential in treating various types of cancer .

properties

IUPAC Name

4-[2-[4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO2/c1-22(24-8-11-26-27(21-24)29(4,5)13-12-28(26,2)3)20-23-6-9-25(10-7-23)32-19-16-30-14-17-31-18-15-30/h6-11,20-21H,12-19H2,1-5H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPTBCOEKUHBH-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OCCN2CCOCC2)C3=CC4=C(C=C3)C(CCC4(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OCCN2CCOCC2)/C3=CC4=C(C=C3)C(CCC4(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032006
Record name Arotinoid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mofarotene

CAS RN

125533-88-2
Record name Mofarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125533-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofarotene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125533882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinoid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K3CVY8F8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mofarotene
Reactant of Route 2
Reactant of Route 2
Mofarotene
Reactant of Route 3
Reactant of Route 3
Mofarotene
Reactant of Route 4
Reactant of Route 4
Mofarotene
Reactant of Route 5
Reactant of Route 5
Mofarotene
Reactant of Route 6
Mofarotene

Citations

For This Compound
180
Citations
T Lave, AH Schmitt-Hoffmann, P Coassolo, B Valles… - Life sciences, 1995 - Elsevier
… Since mofarotene is exclusively eliminated through liver … of mofarotene in the same animal species. These data were combined, to predict the in vivo pharmacokinetics of mofarotene in …
Number of citations: 39 www.sciencedirect.com
T Uchida, N Inagaki, Y Furuichi… - International journal of …, 1994 - Wiley Online Library
… Even though the basic structure of mofarotene consists of an arotinoid core … mofarotene appears to be mediated by a novel mechanism. Clearly, if the mechanism of action of mofarotene …
Number of citations: 27 onlinelibrary.wiley.com
S Kawa, T Nikaido, Y Aoki, Y Zhai… - … journal of cancer, 1997 - Wiley Online Library
… Mofarotene showed half‐maximal inhibition of cell … of the cell cycle was observed after mofarotene treatment; this was … In conclusion, mofarotene inhibits the growth of pancreatic cancer …
Number of citations: 25 onlinelibrary.wiley.com
B Valles, CD Schiller, P Coassolo, G De Sousa… - Drug metabolism and …, 1995 - ASPET
The arotinoid mofarotene is a novel potent anticancer compound. … mofarotene, and were used in toxicology. The involvement of cytochrome P450 (CYP) in the metabolism of mofarotene …
Number of citations: 17 dmd.aspetjournals.org
R Wyss, F Bucheli, B Hess - Journal of Chromatography A, 1996 - Elsevier
A sensitive and specific high-performance liquid chromatographic method was developed and validated for the determination of the third-generation retinoid (arotinoid) mofarotene (Ro …
Number of citations: 13 www.sciencedirect.com
T Tanaka, H Makita, M Ohnishi, H Mori, K Satoh… - …, 1995 - academic.oup.com
The chemopreventive effect of dietary administration of a new arotinoid, mofarotene (Ro 40–8757), which contains a morpholine structure in the polar end group, during the initiation …
Number of citations: 12 academic.oup.com
C Helige, R Hofmann-Wellenhof… - Melanoma …, 2004 - journals.lww.com
… In this study, the effects of the arotinoid mofarotene on single cell … Although 10 μM mofarotene did not reduce the translocative … Mofarotene also showed a pronounced effect on the …
Number of citations: 5 journals.lww.com
R Cariati, P Zancai, E Righetti, S Rizzo, A De Rossi… - Oncogene, 2003 - nature.com
In the search for retinoids active against Burkitt's lymphoma (BL), we found that the arotinoid mofarotene (Ro 40-8757) induced strong antiproliferative and apoptotic responses in most …
Number of citations: 7 www.nature.com
JF Eliason, M Baumgartner, T Yoshikubo… - 1995 - ashpublications.org
The effect of the arotinoid mofarotene (Ro 40–8757; 4-[2-[p-[(… plateau-phase cultures, mofarotene strongly inhibited total cell … culture, 1 mumol/L mofarotene did not affect formation of the …
Number of citations: 5 ashpublications.org
B Valles, B Ba, R Wyss, B Reigner… - European journal of drug …, 1995 - Springer
… of 300 mg mofarotene. The data indicate a similar disposition for mofarotene in all species … the rate of elimination of mofarotene in vivo in the different species studied including man. …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.